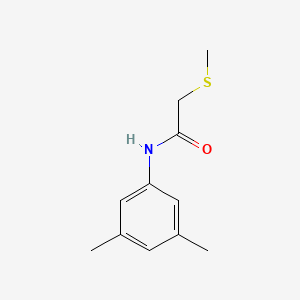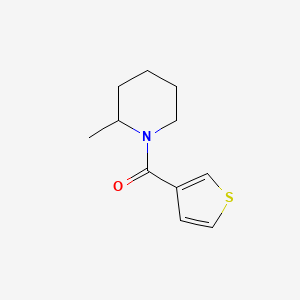
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. MPTM has been found to be a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body.
作用機序
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone acts as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. Activation of these receptors leads to a variety of physiological effects, including pain relief, appetite stimulation, and mood modulation. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be more potent than THC, the primary psychoactive component of cannabis, in activating the CB1 receptor.
Biochemical and Physiological Effects:
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to have a variety of biochemical and physiological effects on the body. Activation of the CB1 receptor by (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone leads to the release of neurotransmitters such as dopamine, which is involved in reward and pleasure pathways in the brain. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has also been found to have analgesic effects, reducing pain sensation in animal models. Additionally, (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to stimulate appetite and increase food intake in animal models.
実験室実験の利点と制限
The use of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone in scientific research has several advantages. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoids on the endocannabinoid system. Additionally, (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be more potent than THC, the primary psychoactive component of cannabis, in activating the CB1 receptor. However, the use of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise in handling hazardous chemicals.
将来の方向性
There are several potential future directions for research on (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone. One area of interest is the development of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone analogs with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to better understand the biochemical and physiological effects of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone on the body. Finally, the potential therapeutic applications of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone and other synthetic cannabinoids should be explored, particularly in the areas of pain management and appetite stimulation.
合成法
The synthesis of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone involves the reaction of 2-methylpiperidine and thiophen-3-ylmethanone in the presence of a catalyst. This reaction results in the formation of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone as a white crystalline solid. The purity of the final product can be improved through recrystallization and purification techniques.
科学的研究の応用
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been the subject of scientific research due to its potential use as a tool for studying the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This makes (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone a useful tool for studying the effects of cannabinoids on the endocannabinoid system.
特性
IUPAC Name |
(2-methylpiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9-4-2-3-6-12(9)11(13)10-5-7-14-8-10/h5,7-9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLYHSVKNOYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)


![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
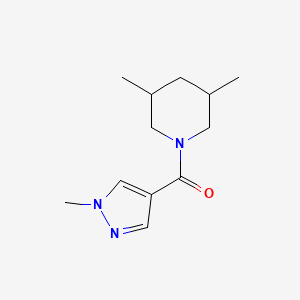
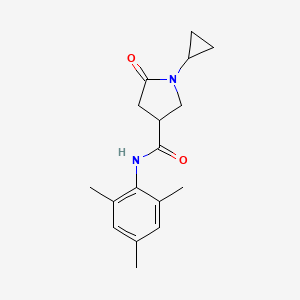

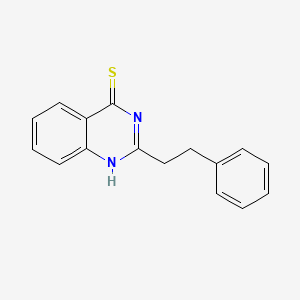
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)
